molecular formula C16H24O5S B2692896 4-Thp-butyltosylate CAS No. 97499-73-5

4-Thp-butyltosylate

Cat. No.: B2692896
CAS No.: 97499-73-5
M. Wt: 328.42
InChI Key: AJNHWFXUFROOFB-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) (THP) Ring Systems in Synthetic Methodologies

The tetrahydropyran (THP) ring, a six-membered heterocycle containing one oxygen atom, is a privileged scaffold in a vast array of biologically important natural products, including polyether antibiotics, marine toxins, and pheromones. beilstein-journals.orgresearchgate.net Its prevalence has spurred long-standing interest in the stereoselective synthesis of this ring system. researchgate.net The development of methodologies for preparing the THP structural core with diverse substituents remains a key objective in organic synthesis. researchgate.net

Synthetic strategies for constructing the THP ring are numerous and varied. rsc.org Established methods include hetero-Diels-Alder reactions, Prins cyclizations, ring-closing metathesis, and oxa-Michael reactions. beilstein-journals.orgresearchgate.net More contemporary approaches involve metal-mediated cyclizations, radical cyclizations, and carbocation cyclizations. rsc.org The 2-tetrahydropyranyl (THP) group, derived from the reaction of an alcohol with 3,4-dihydropyran, is also widely employed as a protecting group for alcohols in organic synthesis due to its resilience under various reaction conditions. wikipedia.org

Role of Tosylate Functionality as a Strategic Leaving Group and Synthetic Handle

The tosylate (p-toluenesulfonate) group is a highly effective leaving group in organic synthesis, often surpassing the reactivity of halides. ontosight.aifiveable.me This excellent leaving group ability stems from the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the sulfonate group and the aromatic ring. bartleby.com This property makes tosylates valuable intermediates for nucleophilic substitution and elimination reactions. ontosight.ai

The conversion of an alcohol to a tosylate is a crucial transformation, activating the alcohol for a wide range of subsequent reactions. fiveable.me This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. fiveable.me An important feature of this conversion is that it generally proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.orglibretexts.org Beyond their role as leaving groups, tosylates can also serve as protecting groups for alcohols and amines. bartleby.com

Conceptual Framework for the Investigation of 4-Thp-butyltosylate in Advanced Organic Synthesis

The compound this compound, with the IUPAC name 4-(oxan-2-yloxy)butyl 4-methylbenzenesulfonate, integrates the features of both a tetrahydropyran moiety and a tosylate group. This bifunctional nature makes it a potentially versatile building block in advanced organic synthesis. sdu.dkgu.se The THP ether provides a stable protecting group for one of the terminal hydroxyl groups of a butane-1,4-diol derivative, while the tosylate at the other end serves as an activated site for nucleophilic attack.

This structural design allows for selective reactions at the tosylated carbon, enabling the introduction of a wide variety of functionalities. Following the desired transformation, the THP ether can be cleaved under acidic conditions to reveal the hydroxyl group, which can then participate in further synthetic steps. wikipedia.org This strategic combination of a protecting group and a leaving group within a single molecule offers a streamlined approach to the synthesis of more complex structures.

Historical Context of Related Tetrahydropyran- and Tosylate-Containing Building Blocks in Chemical Research

The use of both tetrahydropyran and tosylate functionalities has a rich history in organic synthesis. The development of the THP group as a protecting group for alcohols has been a cornerstone of multi-step synthesis for decades. Similarly, the application of tosylates as activating groups for alcohols has been fundamental in facilitating nucleophilic substitution reactions.

The combination of these two functionalities into single building blocks represents a logical progression in synthetic strategy, aiming for increased efficiency and atom economy. The synthesis of complex molecules, such as the marine natural product neopeltolide, has highlighted the utility of sophisticated building blocks containing tetrahydropyran rings. nih.gov The historical development of synthetic methods, such as the Prins reaction, which was first reported in 1899 and later adapted for THP ring construction, underscores the long-standing efforts to control the stereoselective synthesis of these important heterocyclic systems. beilstein-journals.org The investigation of bifunctional reagents like this compound is a continuation of this trend towards creating more efficient and powerful tools for the synthetic chemist.

Data and Research Findings

The investigation of this compound and its constituent moieties is supported by a wealth of research data. The following tables summarize key information regarding the properties and synthetic applications of these chemical entities.

Table 1: Physicochemical Properties of Tetrahydropyran

PropertyValueReference
IUPAC NameOxane wikipedia.org
Chemical FormulaC5H10O wikipedia.org
Molar Mass86.134 g·mol−1 wikipedia.org
AppearanceColourless liquid wikipedia.org
Density0.880 g/cm3 wikipedia.org
Melting Point−45 °C wikipedia.org
Boiling Point88 °C wikipedia.org

Table 2: Properties of this compound

PropertyValueReference
IUPAC Name4-(oxan-2-yloxy)butyl 4-methylbenzenesulfonate
CAS Number97499-73-5
Molecular FormulaC16H24O5S
Molecular Weight328.42
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCCOC2CCCCO2
InChIInChI=1S/C16H24O5S/c1-14-7-9-15(10-8-14)22(17,18)21-13-5-4-12-20-16-6-2-3-11-19-16/h7-10,16H,2-6,11-13H2,1H3

Table 3: Common Synthetic Strategies for Tetrahydropyran Ring Formation

MethodDescriptionReference
Prins CyclizationAcid-catalyzed condensation of an alkene or alkyne with a carbonyl compound. beilstein-journals.org
Hetero-Diels-Alder ReactionA [4+2] cycloaddition between a diene and a heterodienophile. researchgate.net
Ring-Closing MetathesisIntramolecular olefin metathesis to form a cyclic alkene. researchgate.net
Oxa-Michael ReactionIntramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. researchgate.net
Radical CyclizationIntramolecular cyclization involving a radical intermediate. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-2-yloxy)butyl 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O5S/c1-14-7-9-15(10-8-14)22(17,18)21-13-5-4-12-20-16-6-2-3-11-19-16/h7-10,16H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNHWFXUFROOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Thp Butyltosylate and Analogous Structures

Novel Catalyst Systems for the Formation of THP-Substituted Tosylates

Organocatalytic Approaches

Organocatalysis offers an acid-free alternative for the tetrahydropyranylation of alcohols, which is particularly advantageous for substrates sensitive to acid. organic-chemistry.orgthieme-connect.com Various organocatalysts have been developed to promote this transformation efficiently.

One notable approach utilizes N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst. This method is effective for a wide range of alcohols, including sterically hindered and acid-sensitive ones, with catalyst loadings as low as 0.001 mol%. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the thiourea (B124793) catalyst activating the alcohol through hydrogen bonding, facilitating the attack on DHP. organic-chemistry.orgthieme-connect.com

Zwitterionic imidazolium (B1220033) salts, such as 4-(3-methylimidazolium)-butane sulfonate, have also been employed as efficient organocatalysts for the tetrahydropyranylation of various alcohols and phenols. tandfonline.com These reactions proceed under mild, solvent-free conditions, offering high yields and the potential for catalyst reuse. tandfonline.com Another example is the use of 3,5-dinitrobenzoic acid, an inexpensive and readily available organocatalyst, for the protection of alcohols and phenols as THP ethers. iosrjournals.org

Thiosemicarbazones represent another class of organocatalysts that have proven effective for tetrahydropyranylation. rsc.org Kinetic studies and Hammett investigations suggest a mechanism involving an oxyanion hole-like interaction, where the catalyst stabilizes the transition state. rsc.org

Table 1: Comparison of Organocatalysts for Tetrahydropyranylation

CatalystSubstrate ScopeReaction ConditionsKey Advantages
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thioureaBroad, including acid-sensitive alcoholsMild, very low catalyst loading (down to 0.001 mol%)High efficiency (TON up to 100,000), suitable for sensitive substrates organic-chemistry.orgthieme-connect.com
4-(3-Methylimidazolium)-butane sulfonateAliphatic alcohols and phenolsSolvent-free, 10 mol% catalystReusable catalyst, clean reaction, no hazardous waste tandfonline.com
3,5-Dinitrobenzoic acidPrimary and secondary alcohols, phenolsRoom temperature, 20 mol% catalystInexpensive, readily available catalyst iosrjournals.org
ThiosemicarbazonesAlcohols and phenolsMild conditionsOutperforms some thiourea catalysts, mechanistic insights from kinetic studies rsc.org

Lewis Acid Catalysis in Tetrahydropyranylation and Tosylation

Lewis acids are effective catalysts for the tetrahydropyranylation of alcohols. arkat-usa.org A variety of Lewis acids, from simple metal salts to more complex systems, have been utilized. Niobium(V) chloride, for instance, has been shown to be an efficient catalyst for the protection of diverse alcohols and phenols as their THP ethers in dichloromethane (B109758) at room temperature, affording excellent yields in short reaction times. arkat-usa.orgumich.edu

Bismuth(III) triflate is another versatile Lewis acid catalyst for this transformation, capable of operating under solvent-free conditions. organic-chemistry.org It is relatively non-toxic and insensitive to small amounts of moisture. organic-chemistry.org Similarly, a Brønsted-Lewis acidic ionic liquid, prepared from a Brønsted-acidic ionic liquid and zinc chloride, has demonstrated superior catalytic activity compared to its precursors or traditional acids like p-toluenesulfonic acid. thieme-connect.com

The subsequent tosylation of a primary alcohol to form the final tosylate product is a standard transformation. A common procedure involves reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine (B128534), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), in a solvent like dichloromethane. google.com

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation, aligning with the principles of green chemistry. beilstein-journals.orgd-nb.info Several solid-supported acid catalysts have been developed for the tetrahydropyranylation of alcohols.

Ammonium bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) is an effective and recyclable heterogeneous catalyst for the protection of a variety of alcohols and phenols. beilstein-journals.orgd-nb.infonih.gov This catalyst can be used in green ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the work-up procedure is a simple filtration. beilstein-journals.orgd-nb.infonih.govnih.gov

Other heterogeneous catalysts include ferric sulfate (B86663) hydrate (B1144303) (Fe₂(SO₄)₃·xH₂O), which is efficient for the tetrahydropyranylation of alcohols and phenols at ambient temperatures. cdnsciencepub.com This catalyst is also reusable and allows for selective monotetrahydropyranylation of symmetrical diols. cdnsciencepub.com Zeolite H-beta and polystyrene-supported aluminum chloride also serve as effective heterogeneous catalysts for this transformation. organic-chemistry.orgresearchgate.net

Stereochemical Control in the Synthesis of 4-Thp-butyltosylate Enantiomers and Diastereomers

The introduction of a THP group creates a new stereocenter at the C-2 position of the pyran ring, which can lead to the formation of diastereomers if the original alcohol is chiral. total-synthesis.comwikipedia.org This can complicate purification and characterization.

Asymmetric Synthetic Routes

While the direct asymmetric synthesis of this compound is not commonly reported, the principles of asymmetric synthesis can be applied to create chiral building blocks that lead to specific enantiomers or diastereomers. For instance, the stereoselective synthesis of substituted tetrahydropyrans is an active area of research. chemrxiv.orgorganic-chemistry.org Borane-catalyzed reductive cycloetherification of diketones has been shown to produce cis-2,6-disubstituted THPs with high diastereoselectivity. chemrxiv.org

Diastereoselective Transformations Leading to THP-Containing Tosylates

Diastereoselective reactions are crucial for controlling the stereochemistry of the final product. In some synthetic sequences, the THP group itself has been used as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. total-synthesis.com For example, a THP-derivative has been used to shield one face of an aldehyde from nucleophilic attack, leading to high diastereoselectivity in the formation of a tertiary alcohol. total-synthesis.com

In the synthesis of complex molecules containing THP ethers, diastereoselectivity is often achieved through substrate control or the use of chiral catalysts. For example, the Prins cyclization of a chiral homoallylic alcohol with an aldehyde can produce a trisubstituted pyran with high stereocontrol. chim.it Subsequent protection of hydroxyl groups and selective tosylation can then lead to the desired THP-containing tosylate. chim.it The stereoselective synthesis of 1′α-substituted-4′-thionucleosides has been achieved through a stereoselective nucleophilic substitution, where the formation of a stable 5-membered ring coordination intermediate directs the approach of an electrophile. nih.gov

Green Chemistry Perspectives in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com In the context of this compound synthesis, several strategies can be employed to make the process more environmentally benign.

The use of heterogeneous catalysts, as discussed in section 2.3.3, is a key green chemistry approach. beilstein-journals.orgd-nb.info These catalysts can be easily recovered and reused, minimizing waste. beilstein-journals.orgd-nb.infobeyondbenign.org The use of greener solvents, such as CPME and 2-MeTHF, instead of traditional chlorinated or hydrocarbon solvents, also contributes to a more sustainable process. beilstein-journals.orgd-nb.infonih.gov

Furthermore, the development of catalytic methods that use benign oxidants like O₂ and H₂O₂ for related transformations aligns with green chemistry principles. tandfonline.comacs.org Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important consideration. acs.org Catalytic reactions are generally superior to stoichiometric ones in this regard. acs.orgrroij.com

Natural Deep Eutectic Solvents (NADES) have emerged as a sustainable reaction medium for tetrahydropyranylation. unito.itresearchgate.net These bio-inspired acidic solvents can act as both the catalyst and the reaction medium, allowing for the preparation of THP ethers under mild conditions with high chemoselectivity and easy recyclability of the solvent system. unito.itresearchgate.net

Table 2: Green Chemistry Approaches in THP Ether Synthesis

Green Chemistry PrincipleApplication in THP Ether Synthesis
Catalysis Use of organocatalysts, Lewis acids, and heterogeneous catalysts to replace stoichiometric reagents. organic-chemistry.orgtandfonline.comrsc.orgarkat-usa.orgacs.org
Safer Solvents and Auxiliaries Employment of greener solvents like CPME and 2-MeTHF, or solvent-free conditions. tandfonline.combeilstein-journals.org Use of NADES as a recyclable reaction medium. unito.itresearchgate.net
Design for Energy Efficiency Many modern catalytic methods operate at ambient temperature, reducing energy consumption. iosrjournals.orgarkat-usa.orgcdnsciencepub.com
Use of Renewable Feedstocks While not directly related to the synthesis of this compound, the principles encourage the use of starting materials from renewable sources. rsc.org
Reduce Derivatives Organocatalytic methods can avoid the need for pre-activation of substrates, reducing the number of synthetic steps. organic-chemistry.orgacs.org
Atom Economy Catalytic addition of alcohols to DHP is an atom-economical reaction. acs.org

Solvent-Free and Aqueous Medium Reactions

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Such approaches not only reduce environmental impact but can also simplify purification processes and, in some cases, enhance reaction rates and selectivity.

The tosylation of phenols is a fundamental reaction in organic synthesis. Traditionally carried out in organic solvents with a base, recent advancements have demonstrated the feasibility of performing this transformation under more sustainable conditions. While a direct solvent-free or aqueous synthesis of this compound is not extensively documented, the synthesis of its precursor, 4-tert-butylphenyl p-toluenesulfonate, has been achieved with high efficiency. One established method involves the reaction of 4-tert-butylphenol (B1678320) with p-toluenesulfonyl chloride in dichloromethane using triethylamine as a base, affording the desired tosylate in 85% yield. rsc.org

For analogous structures, mechanochemical synthesis, a solvent-free technique involving grinding or milling, has emerged as a powerful tool. Nickel-catalyzed Kumada–Tamao–Corriu coupling reactions between organomagnesium nucleophiles and aryl tosylates have been successfully performed under ball-milling conditions with only liquid-assisted grinding (LAG) amounts of THF. rsc.org This highlights the potential for developing solvent-free methods for the synthesis of aryl tosylates.

The protection of hydroxyl groups as THP ethers is a common strategy in multi-step synthesis. The use of solvent-free and aqueous conditions for this transformation has been a subject of significant research.

Solvent-free tetrahydropyranylation of alcohols and phenols can be effectively catalyzed by various reagents. For instance, aluminum chloride hexahydrate has been reported as an efficient catalyst for the reaction between alcohols or phenols and 3,4-dihydro-2H-pyran (DHP) under solvent-free conditions, producing the corresponding THP ethers in good to excellent yields (74-96%). researchgate.net Another approach utilizes a Brønsted acidic ionic liquid, morpholinium bisulfate ([morH]HSO₄), as a catalyst for the tetrahydropyranylation of alcohols under solvent-free and room temperature conditions, offering high yields and short reaction times. researchgate.net

The following table summarizes various catalytic systems for the solvent-free tetrahydropyranylation of phenols and alcohols, which are analogous to the formation of the THP ether of 4-tert-butylphenol.

Table 1: Solvent-Free Catalytic Systems for Tetrahydropyranylation of Alcohols and Phenols

Catalyst Substrate Scope Reaction Conditions Yield (%) Reference
Aluminum Chloride Hexahydrate Alcohols and Phenols Solvent-free, 30 °C 74-96 researchgate.net
[morH]HSO₄ Alcohols Solvent-free, Room Temp. 90 researchgate.net
[CₙMIM][AlCl₄] Alcohols and Phenols Solvent-free, Microwave High rsc.org

Aqueous medium reactions for the formation of THP ethers have also been developed. The photodegradation of 4-tert-butylphenol in aqueous solutions has been studied, indicating the compound's reactivity in water under specific conditions. nih.gov While not a synthetic method, this demonstrates the interaction of the phenol (B47542) with an aqueous environment. The synthesis of THP ethers in aqueous systems often relies on water-tolerant catalysts.

Energy-Efficient Synthetic Procedures

Energy efficiency in chemical synthesis is a critical aspect of sustainable chemistry, aiming to reduce the energy consumption associated with reaction heating, cooling, and separation processes. Microwave-assisted synthesis and mechanochemistry are prominent examples of energy-efficient techniques.

Microwave irradiation has been shown to dramatically accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating. The preparation of dialkylimidazolium tetrachloroaluminates, which are effective catalysts for the solvent-free tetrahydropyranylation of alcohols and phenols, can be achieved using microwave assistance. rsc.orgnih.gov This method avoids the use of volatile organic solvents and is significantly faster than traditional methods. rsc.org The application of microwave heating to the tetrahydropyranylation of phenols using these ionic liquid catalysts provides an efficient and environmentally friendly protection method. scielo.org.mx

The table below presents data on microwave-assisted tetrahydropyranylation.

Table 2: Microwave-Assisted Tetrahydropyranylation

Catalyst Reaction Conditions Outcome Reference
[CₙMIM][AlCl₄] Solvent-free, Microwave Rapid and efficient protection of alcohols and phenols rsc.org
Iodine Microwave irradiation Selective protection of diols rsc.org

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional solution-phase synthesis. The synthesis of a bicyclononyne tosylate has been demonstrated via solvent-free high-speed vibration milling, showcasing the potential of mechanochemistry for the formation of tosylate esters. rsc.org Furthermore, nickel-catalyzed cross-coupling reactions of aryl tosylates have been successfully conducted using ball-milling techniques. researchgate.net These examples suggest that a mechanochemical approach could be a viable, energy-efficient route for the synthesis of 4-tert-butylphenyl tosylate.

Mechanistic Investigations of Reactions Involving 4 Thp Butyltosylate

Nucleophilic Substitution Pathways of the Tosylate Group

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group on a substrate. orgosolver.comcognitoedu.org In the case of 4-Thp-butyltosylate, the tosylate group serves as the leaving group. chemistrynotes.com These reactions can proceed through different mechanisms, primarily the SN1 and SN2 pathways, each with distinct characteristics. chemistrynotes.comchemistrysteps.com

Elucidation of SN1 Reaction Mechanisms

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a multi-step process. ucsd.edu The rate-determining step involves the unimolecular dissociation of the substrate to form a carbocation intermediate. ucsd.edumatanginicollege.ac.in This is then followed by a rapid attack of the nucleophile on the carbocation. ucsd.edu

For this compound, an SN1 mechanism would be favored by the presence of a tertiary carbon center, which can form a relatively stable tertiary carbocation. However, the bulky nature of the substrate can also influence the reaction. orgosolver.com SN1 reactions are typically favored in polar protic solvents, which can stabilize the carbocation intermediate through solvation. orgosolver.com The reaction leads to a mixture of stereoisomeric products if the carbon atom is chiral, resulting in racemization. ucsd.edu

Table 1: Factors Favoring SN1 Reactions

FactorInfluence on SN1 Pathway
Substrate Structure Tertiary substrates, like the one in this compound, form more stable carbocations, favoring the SN1 mechanism. wikipedia.org
Leaving Group Good leaving groups, such as tosylate, are essential for the initial dissociation step. vanderbilt.edu
Solvent Polar protic solvents stabilize the carbocation intermediate. orgosolver.com
Nucleophile Weak nucleophiles are typical, as strong nucleophiles would favor SN2. chemistrysteps.com

Characterization of SN2 Reaction Kinetics and Stereoselectivity

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. ulethbridge.ca This concerted mechanism involves a single transition state. matanginicollege.ac.in The kinetics of an SN2 reaction are second-order, as the rate depends on the concentration of both the substrate and the nucleophile. matanginicollege.ac.inulethbridge.ca

A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. ucsd.eduulethbridge.ca This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). ucsd.edu For this compound, the significant steric hindrance around the tertiary carbon center makes an SN2 reaction highly unlikely. Primary and, to a lesser extent, secondary substrates are more suitable for the SN2 mechanism. matanginicollege.ac.inwikipedia.org

Table 2: Comparison of SN1 and SN2 Reaction Characteristics

CharacteristicSN1SN2
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Mechanism Two-step (carbocation intermediate) numberanalytics.comOne-step (concerted) ulethbridge.ca
Stereochemistry Racemization ucsd.eduInversion of configuration ucsd.edu
Substrate Tertiary > SecondaryPrimary > Secondary

Influence of Neighboring Group Participation on Substitution Events

Neighboring group participation can occur when a nearby functional group in the substrate acts as an internal nucleophile, influencing the rate and stereochemistry of the reaction. This participation can lead to the formation of a cyclic intermediate, which then undergoes attack by an external nucleophile. While not explicitly detailed for this compound in the provided context, the presence of the oxygen atom in the tetrahydropyranyl ring could potentially lead to such effects under specific conditions, although this is generally more common with substrates that can form stable five- or six-membered rings during the transition state.

Elimination Reaction Dynamics of this compound

Elimination reactions are another major pathway for alkyl tosylates, leading to the formation of alkenes. sciencemadness.org These reactions often compete with nucleophilic substitution. chemguide.co.uk The two primary mechanisms for elimination are the E1 and E2 pathways. wikipedia.org

E1 Pathway Analysis

The E1 (Elimination Unimolecular) reaction is a two-step process that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. matanginicollege.ac.insciencemadness.org In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. matanginicollege.ac.in

Given that this compound has a tertiary structure, it is a good candidate for E1 reactions, especially in the presence of a weak base and at higher temperatures. vanderbilt.edu E1 reactions are regioselective, often favoring the formation of the more substituted (and therefore more stable) alkene, a principle known as Zaitsev's rule. libretexts.org

E2 Pathway Elucidation

The E2 (Elimination Bimolecular) reaction is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. matanginicollege.ac.inwikipedia.org The kinetics of an E2 reaction are second-order, depending on the concentrations of both the substrate and the base. matanginicollege.ac.inwikipedia.org

A critical requirement for the E2 mechanism is a specific stereochemical arrangement where the proton to be removed and the leaving group are in an anti-periplanar conformation. sciencemadness.org This allows for the smooth formation of the pi bond. sciencemadness.org For this compound, the bulky tert-butyl group and the conformational rigidity of the ring system could influence the accessibility of anti-periplanar protons, thereby affecting the feasibility and regioselectivity of the E2 pathway. The use of a strong, bulky base would favor the E2 mechanism. libretexts.org

Table 3: Factors Distinguishing E1 and E2 Reactions

FactorE1 PathwayE2 Pathway
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Strength Weak base is sufficient. matanginicollege.ac.inStrong base is required. wikipedia.org
Mechanism Two-step, carbocation intermediate. numberanalytics.comOne-step, concerted. numberanalytics.com
Stereochemistry No specific requirement.Requires anti-periplanar geometry. sciencemadness.org
Competition Competes with SN1. Competes with SN2. matanginicollege.ac.in

Competition Between Substitution and Elimination Processes

Reactions involving this compound, a primary alkyl tosylate, are subject to a delicate balance between nucleophilic substitution (SN2) and elimination (E2) pathways. The outcome of this competition is dictated by several factors, including the nature of the nucleophile/base, solvent, and temperature.

A strong, sterically hindered base will favor the E2 mechanism, abstracting a proton from the β-carbon and leading to the formation of an alkene. Conversely, a good nucleophile that is a weak base will favor the SN2 pathway, resulting in the displacement of the tosylate leaving group. reddit.comchemguide.co.uk The solvent also plays a crucial role; polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can favor elimination. reddit.com Furthermore, increasing the reaction temperature generally favors elimination over substitution, as elimination reactions typically have a higher entropy of activation. reddit.comyoutube.com

For this compound, the primary nature of the substrate would generally suggest a preference for SN2 reactions. libretexts.orgmasterorganicchemistry.com However, the presence of the bulky tetrahydropyran (B127337) (THP) group can influence this outcome, as discussed in a later section.

Rearrangement Processes Involving the this compound Framework

Carbocation Rearrangements in SN1/E1 Contexts

While primary alkyl tosylates like this compound are not expected to readily form carbocations under typical SN2/E2 conditions, SN1/E1 pathways involving carbocation intermediates become relevant under solvolytic or strongly acidic conditions. whiterose.ac.uk The formation of a primary carbocation is energetically unfavorable. However, if formed, it would be highly susceptible to rearrangement to a more stable secondary or tertiary carbocation through a 1,2-hydride or alkyl shift. libretexts.orglibretexts.org

In the specific case of the this compound framework, the initial primary carbocation could theoretically rearrange. For instance, a 1,2-hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. This rearranged carbocation could then be trapped by a nucleophile or lose a proton to form an alkene. masterorganicchemistry.com Such rearrangements are a hallmark of reactions proceeding through carbocation intermediates and can lead to a mixture of products. libretexts.orglibretexts.org

Intramolecular Cyclization and Ring Expansion Reactions

The structure of this compound, with its terminal tosylate and the oxygen-containing THP ring, presents the possibility for intramolecular cyclization reactions under appropriate conditions. For instance, if the THP protecting group were to be cleaved under acidic conditions to reveal the hydroxyl group, the resulting hydroxybutyl tosylate could undergo intramolecular cyclization to form a cyclic ether, such as tetrahydrofuran (B95107).

While direct intramolecular reactions involving the intact THP ether of this compound are less commonly reported, analogous systems demonstrate the propensity for such cyclizations. These reactions are often driven by the formation of a stable five- or six-membered ring. nih.gov The specific conditions required, such as the choice of base or catalyst, would be critical in promoting cyclization over intermolecular reactions. researchgate.netuminho.pt

Impact of the Tetrahydropyran Protecting Group on Reactivity and Selectivity

The tetrahydropyran (THP) group is a widely used protecting group for alcohols due to its ease of introduction and removal, as well as its stability under a range of conditions. thieme-connect.denih.gov However, its presence is not merely passive and can significantly influence the reactivity and selectivity of reactions involving the protected molecule.

Steric and Electronic Effects of the THP Moiety

The THP group is sterically demanding. universiteitleiden.nl This steric bulk can hinder the approach of nucleophiles to the α-carbon in SN2 reactions, potentially slowing down the rate of substitution. This increased steric hindrance around the reaction center could, in turn, make the competing E2 pathway more favorable, especially with a bulky base.

Stability and Lability of the THP Ether under Various Reaction Conditions

THP ethers are known for their stability under a variety of non-acidic conditions. They are resistant to strongly basic media, organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. rsc.orgresearchgate.net This stability makes the THP group a robust choice for protecting alcohols during various synthetic transformations.

However, the THP group is notably labile under acidic conditions. nih.govslideshare.net The acetal (B89532) linkage is readily cleaved by acid-catalyzed hydrolysis to regenerate the alcohol. wikipedia.org This cleavage can be achieved with a range of acidic reagents, from strong acids like hydrochloric acid to milder catalysts like p-toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). nih.govwikipedia.org The lability of the THP group under acidic conditions is a critical consideration in multi-step syntheses, as it dictates the compatibility of subsequent reaction steps. For instance, reactions that generate acidic byproducts could inadvertently lead to the deprotection of the THP ether.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms, offering insights at a molecular level that can be difficult to obtain through experimental methods alone. mdpi.com By using mathematical models and computer simulations, researchers can predict molecular behavior, properties, and the intricate pathways of chemical reactions. nextmol.com These computational approaches are particularly valuable for studying transient species like intermediates and transition states, which are often too short-lived to be observed experimentally. mdpi.com Methodologies such as Density Functional Theory (DFT) and molecular dynamics allow for the detailed analysis of reactions involving complex molecules like 4-(Tetrahydropyranyloxy)butyl tosylate. nextmol.comnih.govrsc.org

Transition State Analysis

The transition state (TS) is a fundamental concept in chemical kinetics, representing a specific, high-energy configuration of atoms that exists ephemerally as reactants transform into products. solubilityofthings.comnumberanalytics.com This configuration corresponds to the maximum energy point on a reaction's energy profile, and its structure and energy (the activation energy) are critical factors that determine the reaction rate. solubilityofthings.comnumberanalytics.com Understanding the geometry of the transition state provides deep insight into the bond-breaking and bond-forming processes that define the reaction mechanism. numberanalytics.com

Computational methods are extensively used to locate and characterize transition states. numberanalytics.com Techniques like Density Functional Theory (DFT) can predict the geometry of a transition state, including key bond lengths and angles of the atoms involved in the transformation. nih.govscirp.org For a molecule such as 4-(Tetrahydropyranyloxy)butyl tosylate, this could involve modeling its reaction with a nucleophile. The analysis would reveal the extent of bond formation between the nucleophile and the carbon atom, and the simultaneous breaking of the carbon-oxygen bond of the tosylate leaving group. The calculated activation energy provides a quantitative measure of the kinetic barrier for the reaction. solubilityofthings.com Furthermore, analysis of the vibrational frequencies of the transition state structure is performed to confirm it is a true saddle point on the potential energy surface, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Below is a data table illustrating the type of parameters that would be calculated in a hypothetical transition state analysis for an elimination reaction of 4-(Tetrahydropyranyloxy)butyl tosylate, based on computational studies of similar elimination reactions. wayne.edu

ParameterDescriptionHypothetical ValueComputational Method
Activation Energy (ΔE)The energy barrier the reactants must overcome to reach the transition state.25.5 kcal/molDFT (B3LYP/6-31G)
Cβ-H Bond LengthThe length of the bond being broken at the beta-carbon.1.38 ÅDFT (B3LYP/6-31G)
C-OTs Bond LengthThe length of the carbon-leaving group bond being broken.2.25 ÅDFT (B3LYP/6-31G)
Base---H DistanceThe distance of the attacking base to the proton being abstracted.1.45 ÅDFT (B3LYP/6-31G)
Imaginary FrequencyThe vibrational mode corresponding to the reaction coordinate at the transition state.-450 cm-1DFT (B3LYP/6-31G*)

Energy Landscape Mapping for THP-butyltosylate Transformations

While transition state analysis focuses on the peak of the energy barrier, energy landscape mapping provides a more comprehensive view of a reaction. The potential energy surface (PES), or energy landscape, is a multidimensional surface that represents the energy of a chemical system as a function of the geometric positions of its atoms. numberanalytics.com Computational approaches can map this landscape to identify all stationary points, which include reactants, products, stable intermediates, and the transition states that connect them. nih.gov

Mapping the energy landscape is crucial for understanding complex, multi-step reactions where multiple intermediates and competing pathways may exist. nih.gov For transformations involving 4-(Tetrahydropyranyloxy)butyl tosylate, this could reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving one or more intermediates. By calculating the relative energies of all species along the reaction coordinate, a detailed reaction energy profile can be constructed. smu.edu This profile helps to identify the rate-determining step of the reaction—the transition state with the highest energy relative to the starting material. nih.gov It also allows for the theoretical prediction of product distributions in cases where multiple reaction pathways are viable. nih.gov The process of mapping the reaction path can be broken down into distinct phases, from the initial approach of reactants to the final separation of products. nih.gov

The following interactive data table presents a hypothetical energy profile for a two-step transformation of 4-(Tetrahydropyranyloxy)butyl tosylate, illustrating how the relative energies of reactants, intermediates, transition states, and products are charted on the energy landscape.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials: 4-(Tetrahydropyranyloxy)butyl tosylate + Nucleophile0.0
Transition State 1 (TS1)Highest energy point leading to the intermediate.+21.2
IntermediateA stable, but short-lived, species formed after the first step.+5.7
Transition State 2 (TS2)Highest energy point leading from the intermediate to the product.+15.4
ProductsThe final, stable molecules formed at the end of the reaction.-10.8

Strategic Applications of 4 Thp Butyltosylate As a Synthetic Building Block

Functional Group Interconversions Initiated by the Tosylate Leaving Group

The primary reactivity of 4-Thp-butyltosylate is centered around the tosylate moiety. As an outstanding leaving group, it facilitates a wide array of SN2 reactions, allowing for the straightforward conversion of the C-O bond into a variety of other functional groups. ucalgary.calibretexts.org This process is fundamental for elaborating the carbon skeleton and introducing key functionalities required for target-oriented synthesis.

The tosylate group in this compound can be displaced by a host of nucleophiles to yield a diverse range of substituted derivatives. These reactions typically proceed via an SN2 mechanism, especially since the tosylate is attached to a primary carbon, which is sterically unhindered. ucalgary.cachemistrysteps.com

The conversion to alkyl halides is a common transformation. chemistrysteps.com Reaction with alkali metal halides, such as sodium iodide (NaI) in acetone (B3395972) or lithium bromide (LiBr) in tetrahydrofuran (B95107) (THF), provides the corresponding 4-(tetrahydropyran-2-yloxy)butyl iodide or bromide. These halides can then serve as precursors for other reactions, such as Grignard reagent formation or further substitutions.

Synthesis of nitriles is readily achieved by treating the tosylate with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemistrysteps.comnumberanalytics.com The resulting product, 5-(tetrahydropyran-2-yloxy)pentanenitrile, is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Beyond halides and nitriles, other nucleophiles can be employed to generate a wide spectrum of derivatives. For instance, reaction with sodium azide (B81097) (NaN₃) yields the corresponding alkyl azide, a precursor for amines via reduction or for triazoles via cycloaddition reactions. organic-chemistry.org Similarly, treatment with tetrabutylammonium (B224687) nitrite (B80452) (TBAN) can introduce a nitro group, converting the tosylate into a nitroalkane. nih.govbeilstein-journals.org

NucleophileReagent(s)Product
Halide (Br⁻)Lithium Bromide (LiBr)1-bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane
Halide (I⁻)Sodium Iodide (NaI)1-iodo-4-(tetrahydro-2H-pyran-2-yloxy)butane
Cyanide (CN⁻)Sodium Cyanide (NaCN)5-(tetrahydro-2H-pyran-2-yloxy)pentanenitrile chemistrysteps.com
Azide (N₃⁻)Sodium Azide (NaN₃)1-azido-4-(tetrahydro-2H-pyran-2-yloxy)butane organic-chemistry.org
Nitrite (NO₂⁻)Tetrabutylammonium Nitrite (TBAN)1-nitro-4-(tetrahydro-2H-pyran-2-yloxy)butane nih.gov
Alkoxide (RO⁻)Sodium Alkoxide (NaOR)1-alkoxy-4-(tetrahydro-2H-pyran-2-yloxy)butane masterorganicchemistry.com

Reductive deoxygenation, or reductive cleavage, is a process that removes the tosylate group and replaces it with a hydrogen atom. This transformation effectively converts the alcohol precursor of the tosylate into an alkane. Several methods are available for the reductive cleavage of tosylates.

A common approach involves the use of powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). imperial.ac.uk In this SN2-type reaction, a hydride ion (H⁻) acts as the nucleophile, displacing the tosylate leaving group to form 1-(tetrahydro-2H-pyran-2-yloxy)butane. imperial.ac.uk This method is direct and often high-yielding for primary and secondary tosylates.

Alternative strategies for reductive cleavage exist, particularly for systems where strong hydrides might be incompatible with other functional groups. Radical deoxygenation methods can be employed. Another powerful reagent for the reductive cleavage of tosylates is sodium naphthalenide, which operates through a single electron transfer (SET) mechanism. fiu.edu Catalytic methods, such as using nickel-on-graphite or palladium-based catalysts with a hydrogen source, have also been developed for the cleavage of C-O bonds in sulfonates. rsc.orgorganic-chemistry.org

Reagent SystemGeneral MechanismProduct
Lithium Aluminum Hydride (LiAlH₄)Nucleophilic Hydride Displacement (SN2) imperial.ac.uk1-(tetrahydro-2H-pyran-2-yloxy)butane
Sodium NaphthalenideSingle Electron Transfer (SET) fiu.edu1-(tetrahydro-2H-pyran-2-yloxy)butane
Nickel-on-Graphite / H₂Catalytic Hydrogenolysis organic-chemistry.org1-(tetrahydro-2H-pyran-2-yloxy)butane
Palladium Catalyst / IsopropanolCatalytic Reductive Cleavage rsc.org1-(tetrahydro-2H-pyran-2-yloxy)butane

Conversion to Halides, Nitriles, and Other Nucleophilically Substituted Derivatives

Construction of Complex Molecular Architectures via THP-butyltosylate Intermediates

The bifunctional nature of this compound makes it an ideal starting material for synthesizing linear precursors that can undergo intramolecular reactions to form complex cyclic structures. The THP-protected alcohol can be deprotected and modified to introduce a nucleophilic center, which can then react with the electrophilic carbon bearing the tosylate group to close a ring.

Macrocycles are large ring structures that are prevalent in many natural products and pharmaceutically active compounds. nih.gov Their synthesis often relies on strategies that favor intramolecular cyclization over intermolecular polymerization, typically by using high-dilution conditions. researchgate.net

A synthetic strategy using this compound could involve several steps. First, the tosylate is displaced by a nucleophile that is part of a longer chain. Subsequently, the THP group at the other end of the molecule is removed to unmask the hydroxyl group. This hydroxyl group, or a derivative of it, can then act as the internal nucleophile. Deprotonation to form an alkoxide, followed by intramolecular SN2 attack on a newly introduced electrophilic site at the other end of the chain, would forge the macrocyclic ring. Alternatively, the tosylate itself can be the electrophilic site for the ring-closing step. For example, a long-chain amino alcohol could be alkylated with this compound at the nitrogen atom. Deprotection of the THP group and the terminal alcohol of the original amino alcohol, followed by selective tosylation of one alcohol and activation of the other, sets the stage for a macroetherification or macrolactonization reaction. Intramolecular Heck reactions are another powerful tool for macrocyclization, where a precursor derived from the tosylate could be designed to undergo palladium-catalyzed ring closure. mdpi.com

Spirocycles, which contain two rings connected by a single common atom, and fused rings, where two rings share two adjacent atoms, are important structural motifs in natural product chemistry. researchgate.netrsc.org The synthesis of these systems often involves an intramolecular cyclization step where a pre-existing ring provides a tethered nucleophile.

This compound can serve as a flexible four-carbon linker to build such systems. For instance, a cyclic ketone could be alkylated at the α-position with this compound (after its conversion to the corresponding halide). This would attach the THP-protected butyl chain to the ring. Deprotection of the THP group would reveal the terminal hydroxyl group. This alcohol could then be converted back into a tosylate. An intramolecular alkylation, where an enolate of the ketone attacks the terminal tosylate, would lead to the formation of a spirocyclic system. Various strategies, including Michael additions and organometallic-mediated cyclizations, can be envisioned to construct the necessary precursors for forming spirocyclic and fused-ring architectures. researchgate.net

Macrocyclization Reactions

Role of this compound in the Synthesis of Oxygen Heterocycles

Oxygen heterocycles, such as furans and pyrans, are ubiquitous in nature. The structure of this compound is inherently tied to this class of compounds, as it contains a tetrahydropyran (B127337) (THP) ring. The synthesis of this compound itself, typically from 1,4-butanediol (B3395766), involves the protection of one hydroxyl group via reaction with 3,4-dihydro-2H-pyran (DHP) to form the THP ether, a key step in creating an oxygen heterocycle-containing intermediate. youtube.comthieme-connect.com

Beyond its own structure, this compound is a valuable precursor for other oxygen heterocycles. A primary application is in variations of the Williamson ether synthesis to form cyclic ethers. masterorganicchemistry.com

A straightforward example is the synthesis of tetrahydrofuran (THF) derivatives. If this compound is treated with a reagent to deprotect the THP ether, 1,4-butanediol monotosylate is formed. Upon treatment with a non-nucleophilic base (e.g., sodium hydride), the free hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then readily attack the carbon bearing the tosylate group in an intramolecular SN2 reaction, leading to the formation of tetrahydrofuran with high efficiency. This type of reaction is a classic example of a 5-exo-tet cyclization.

PrecursorReagentsProductReaction Type
1,4-Butanediol & DHPp-Toluenesulfonic acid (cat.)4-(tetrahydro-2H-pyran-2-yloxy)butan-1-olTHP ether formation youtube.com
4-(tetrahydro-2H-pyran-2-yloxy)butan-1-olp-Toluenesulfonyl chloride, PyridineThis compoundTosylation ucalgary.ca
This compound1. Mild Acid (e.g., PPTS) 2. Base (e.g., NaH)Tetrahydrofuran (THF)Deprotection & Intramolecular Williamson Ether Synthesis

This strategy highlights the utility of this compound as a masked di-electrophile/nucleophile synthon. The tosylate provides a reliable electrophilic site, while the THP-protected alcohol serves as a latent nucleophile, which can be revealed when needed to complete the synthesis of a target oxygen heterocycle.

Elaboration of Tetrahydropyran Rings

The construction of the tetrahydropyran (THP) ring is a frequent challenge in the synthesis of natural products. rsc.org this compound can serve as a building block in strategies aimed at forming new tetrahydropyran structures. While direct intramolecular cyclization of this specific molecule to form a THP ring is not its primary application, its components are integral to multi-step sequences that lead to THP ring formation.

For instance, a general strategy involves the displacement of the tosylate group by a nucleophile to append the four-carbon chain, which already contains the protected hydroxyl group. After subsequent transformations on the other end of the molecule, the THP protecting group can be removed under acidic conditions to reveal the hydroxyl group. organic-chemistry.org This newly liberated alcohol can then participate in an intramolecular cyclization, such as an oxa-Michael addition or an acid-catalyzed cyclization onto an epoxide or double bond, to form the desired tetrahydropyran ring. nih.gov The initial carbon framework for this cyclization is directly provided by the butyl chain of the this compound reagent.

Research has shown various methods for THP ring construction where a hydroxy group at a suitable distance attacks an electrophilic center. rsc.org The use of building blocks like this compound provides a reliable way to install this necessary hydroxybutyl fragment.

Stereocontrolled Synthesis of Polycyclic Ethers

Polycyclic ether natural products, often of marine origin, represent a significant synthetic challenge due to their complex, multi-ring structures and dense stereochemistry. mdpi.comnih.govresearchgate.net The stereocontrolled synthesis of these molecules often relies on iterative or cascade reactions to build the fused ether rings.

In this context, bifunctional reagents like this compound can be valuable. The tosylate allows for coupling with a molecular fragment containing existing ring systems. The THP-protected alcohol at the other end of the butyl chain can then be deprotected and serve as the nucleophile for the next ring-forming event. This iterative approach, often termed a "ring-opening/ring-closing" strategy, is a cornerstone of polyether synthesis. mdpi.com

For example, a fragment of a polycyclic ether could be functionalized to act as a nucleophile, displacing the tosylate of this compound. This elongates the chain by a four-carbon unit. Subsequent deprotection of the THP ether reveals a terminal alcohol. This alcohol is then strategically positioned to participate in a subsequent intramolecular cyclization, forming the next tetrahydropyran ring in the sequence. The stereochemistry of this cyclization can often be controlled by the existing stereocenters in the molecule or by using stereoselective reagents. aua.gr While specific examples detailing the use of this compound itself in a published total synthesis of a polycyclic ether are not prominent, the strategy of using such ω-protected hydroxyalkyl halides or tosylates is a well-established principle in the field. mdpi.comresearchgate.net

Integration into Tandem and Cascade Reaction Sequences

The dual functionality of this compound makes it an excellent candidate for incorporation into complex reaction sequences where multiple bonds are formed in a single operation (tandem or cascade reactions) or in a planned, multi-step sequence without purification of intermediates.

One-Pot Transformations Facilitated by Tosylate Reactivity

One-pot syntheses are highly valued for their efficiency, reducing waste and saving time. mjbas.comresearchgate.net The reactivity of the tosylate group in this compound can be harnessed to initiate such processes. A one-pot procedure could involve the initial displacement of the tosylate by a suitable nucleophile. The resulting intermediate, still within the same reaction vessel, could then be induced to undergo a further transformation involving the THP-protected end of the molecule.

For example, a di-nucleophile could first react at the tosylate end. A change in reaction conditions (e.g., addition of an acid catalyst) could then trigger the deprotection of the THP ether and a subsequent intramolecular reaction. In the synthesis of certain N-heterocycles, a related compound, N-[2-[1-tert-Butyldimethylsiloxy-4-(tetrahydropyran-2-yloxy)butyl]phenyl]-p-toluenesufonamide, was synthesized, which then underwent deprotection and cyclization, demonstrating the sequential reactivity inherent in this type of structure. clockss.org

The following table illustrates a conceptual one-pot transformation:

StepReactant AReactant BConditions (Step 1)IntermediateConditions (Step 2)Final Product
1DiamineThis compoundBase (e.g., K₂CO₃), DMFMono-alkylated diamineAcid (e.g., HCl), HeatCyclic amine

This table is a conceptual representation of a possible one-pot reaction and is not based on a specific literature report.

Sequential Reactions Leveraging THP Protection and Tosylate Displacement

The most strategically straightforward application of this compound involves a planned, sequential manipulation of its two functional groups. clockss.org This approach leverages the differential reactivity of the tosylate and the stability of the THP ether under various conditions.

A typical synthetic sequence is as follows:

Nucleophilic Substitution: The tosylate group is displaced by a carbon or heteroatom nucleophile. The THP ether is stable to many nucleophiles and bases used in these substitution reactions. chemistrysteps.com

Intermediate Modification: The newly formed, larger molecule can undergo further chemical modifications at other sites, with the THP group continuing to protect the hydroxyl functionality.

Deprotection: The THP ether is removed under acidic conditions (e.g., using p-toluenesulfonic acid in alcohol, or aqueous acid) to reveal the primary alcohol. organic-chemistry.org

Final Transformation: The liberated hydroxyl group is then used in a final reaction, such as an oxidation, esterification, or another cyclization.

This sequence was employed in the synthesis of benzazepine derivatives, where an aniline (B41778) derivative was treated with p-toluenesulfonyl chloride, followed by deprotection of the THP group to yield the substrate for an intramolecular Mitsunobu reaction. clockss.org

The table below outlines the yields of a two-step sequence involving THP protection of a butyl diol followed by tosylation, a common method to prepare related building blocks.

Reaction StepStarting MaterialReagent(s)ProductYield (%)
1Butane-1,4-diolDihydropyran, Acid Catalyst4-(Tetrahydropyran-2-yloxy)butan-1-ol~88% clockss.org
24-(Tetrahydropyran-2-yloxy)butan-1-olp-Toluenesulfonyl chloride, Pyridine4-(Tetrahydropyran-2-yloxy)butyl p-toluenesulfonate~80% clockss.org

Data adapted from a synthesis of a related dodecynyl compound, demonstrating the efficiency of the protection and tosylation steps. clockss.org

This sequential approach highlights the utility of this compound as a versatile four-carbon building block, enabling the controlled and directional construction of complex molecules.

Advanced Analytical Methodologies for Research on 4 Thp Butyltosylate

Spectroscopic Techniques for Structural Elucidation in Synthetic Studies

Spectroscopy is fundamental to the structural characterization of newly synthesized molecules like 4-Thp-butyltosylate. By probing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity, functional group composition, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds. For a molecule like this compound, which contains a stereocenter at the C4 position of the tetrahydropyran (B127337) (THP) ring, advanced NMR techniques are indispensable for assigning its stereochemistry. numberanalytics.comipb.pt

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum help identify the different proton groups, such as those on the tosyl moiety, the butyl chain, and the tetrahydropyran ring. nih.gov

Two-dimensional (2D) NMR experiments are critical for establishing connectivity and spatial relationships. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, helping to trace the connections through the butyl chain and within the THP ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) C-H correlations, which are key to assembling the complete molecular skeleton.

For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. numberanalytics.com These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE cross-peaks between protons on the butyl chain and the protons of the THP ring, the relative orientation of the butyltosylate substituent (axial vs. equatorial) can be definitively determined.

Table 1: Representative NMR Data for Stereochemical Analysis of this compound

Technique Parameter Observed Data Structural Information Provided
¹H NMR Chemical Shift (δ) Aromatic (tosyl): ~7.3-7.8 ppm; THP Ring: ~3.4-4.0 ppm; Butyl Chain: ~1.2-1.7 ppm; Tosyl Methyl: ~2.4 ppm Identification of distinct proton environments.
¹³C NMR Chemical Shift (δ) Aromatic (tosyl): ~127-145 ppm; THP Ring: ~60-70 ppm; Butyl Chain: ~20-40 ppm; Tosyl Methyl: ~21 ppm Identification of unique carbon environments. nih.gov
COSY Cross-Peaks Correlations between adjacent protons in the butyl chain and THP ring. Confirms H-H connectivity within spin systems.

| NOESY/ROESY | Cross-Peaks | Spatial correlation between axial/equatorial protons of the THP ring and the attached butyl chain protons. | Determination of the relative stereochemistry and preferred conformation of the THP ring. numberanalytics.comacs.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. mt.com Both methods provide a characteristic "fingerprint" spectrum based on the molecule's vibrational modes.

In the analysis of this compound, IR spectroscopy is particularly useful for identifying strong absorption bands associated with polar bonds. Key expected vibrations include the asymmetric and symmetric stretching of the sulfonate (S=O) group, the C-O-S stretching of the tosylate ester, and the C-O-C stretching of the tetrahydropyran ether. mdpi.comresearchgate.net

Raman spectroscopy, which relies on changes in polarizability, is highly effective for detecting vibrations of non-polar bonds and symmetric vibrations. mt.com It provides complementary data, particularly for the aromatic C-C bonds in the tosyl group and the carbon backbone of the molecule. mdpi.comresearchgate.net The combination of IR and Raman spectra allows for a comprehensive confirmation of all key functional moieties within the this compound structure. nih.gov

Table 2: Key Vibrational Frequencies for this compound

Functional Group Bond Vibration Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Sulfonate (Tosyl) S=O Asymmetric Stretch ~1350-1370 Weak
Sulfonate (Tosyl) S=O Symmetric Stretch ~1170-1190 Strong
Ester (Tosyl) C-O Stretch ~950-1050 Moderate
Ether (THP Ring) C-O-C Asymmetric Stretch ~1080-1150 Weak
Aromatic (Tosyl) C=C Stretch ~1600, ~1495 Strong

| Alkyl (Butyl/THP) | C-H Stretch | ~2850-2960 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. omicsonline.org Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. miamioh.edu

For this compound (C₁₆H₂₄O₄S), HRMS analysis, typically using electrospray ionization (ESI), would be employed to detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally confirmed, distinguishing it from other potential compounds with the same nominal mass. chemrxiv.orgbohrium.com This confirmation is a critical step in the characterization of a newly synthesized compound.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

Ion Molecular Formula Calculated Exact Mass (m/z) Required Mass Accuracy
[M+H]⁺ C₁₆H₂₅O₄S⁺ 329.1468 < 5 ppm

| [M+Na]⁺ | C₁₆H₂₄O₄SNa⁺ | 351.1287 | < 5 ppm |

Chromatographic Methods for Isolation and Purity Assessment in Research

Chromatography encompasses a range of techniques essential for separating, isolating, and purifying compounds from a reaction mixture, as well as for assessing the purity of the final product. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity analysis of non-volatile organic compounds like this compound. omicsonline.orgnih.gov Reversed-phase HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is typically the method of choice.

For the purification of this compound, a gradient elution method, commonly with a mobile phase consisting of acetonitrile (B52724) and water, would be developed to separate the target compound from unreacted starting materials, reagents (e.g., p-toluenesulfonyl chloride), and any side products. mdpi.com A UV detector is suitable for monitoring the elution, as the tosyl group contains a chromophore that absorbs UV light (typically around 254 nm). nih.gov The purity of the collected fractions can then be assessed by re-injecting a sample and observing a single, sharp peak.

Table 4: Typical HPLC Parameters for Analysis and Purification of this compound

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water Elution of compounds with varying polarities.
Flow Rate 1.0 mL/min Controls retention time and resolution.
Detection UV at 254 nm Detection of the aromatic tosyl group.

| Column Temp. | Ambient or controlled (e.g., 40 °C) bohrium.com | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Strategic Derivatization for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. jfda-online.com Direct analysis of this compound by GC-MS is challenging due to its high molecular weight and low volatility. However, GC-MS is an invaluable tool for analyzing more volatile precursors, impurities, or related byproducts that may be present in the research sample.

For any polar analytes in the sample mixture, such as alcohols or acids, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. research-solution.comslideshare.net Silylation is a common derivatization strategy, where active hydrogens (e.g., in -OH groups) are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. research-solution.comscribd.com For example, if a synthesis of this compound involved a precursor alcohol, GC-MS with silylation could be used to monitor the consumption of this starting material. The resulting derivative is more volatile and less polar, leading to sharp, symmetrical peaks in the chromatogram and allowing for clear identification through its characteristic mass spectrum. chromatographyonline.com

Table 5: GC-MS Analysis with Derivatization for a Hypothetical Alcohol Precursor

Step Procedure/Parameter Rationale
1. Derivatization Reaction with a silylating agent (e.g., BSTFA, MTBSTFA). scribd.comchromatographyonline.com Increases volatility and thermal stability of the polar analyte.
2. GC Separation Capillary column (e.g., DB-5ms), temperature-programmed oven. Separates the derivatized analyte from other volatile components in the mixture.

| 3. MS Detection | Electron Ionization (EI), scanning m/z range (e.g., 50-500 amu). | Provides a mass spectrum for structural identification and confirmation of the analyte. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method is particularly crucial for establishing the absolute stereochemistry of chiral molecules, providing unequivocal proof of their spatial configuration. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is unique to the crystal's structure and can be mathematically deconvoluted to generate a detailed three-dimensional model of the molecule, including the precise spatial coordinates of each atom.

For a molecule like this compound, which contains stereocenters, determining the absolute configuration is essential for understanding its chemical and biological properties. The process involves growing a high-quality single crystal of the compound, which can be a challenging step. The presence of the tosylate group can be advantageous in this regard, as its rigid and aromatic nature can promote crystallization. nih.gov

Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. anton-paar.com The electrons of the atoms in the crystal scatter the X-rays, leading to a characteristic diffraction pattern of spots of varying intensities. The key to determining the absolute stereochemistry lies in a phenomenon known as anomalous dispersion or resonant scattering. mdpi.com When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from a plane (hkl) and its inverse (-h-k-l) are equal. The small differences between these Friedel pairs, known as Bijvoet differences, are directly related to the absolute structure of the crystal. mdpi.com

The analysis of these intensity differences allows for the calculation of the Flack parameter, which provides a numerical value indicating the correctness of the determined absolute configuration. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure confirms the assigned absolute stereochemistry with a high degree of confidence. researchgate.net

Detailed Research Findings

While specific crystallographic data for this compound is not publicly available, research on structurally related compounds, such as tosylated sugar derivatives, provides insight into the expected findings. For instance, the X-ray diffraction analysis of 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone, a tosylated five-membered ring lactone, confirms the structure and stereochemistry of the molecule. mdpi.com In such studies, the crystallographic data reveals the precise bond lengths, bond angles, and torsion angles, which define the conformation of the tetrahydropyran ring and the orientation of the butyl and tosylate substituents in this compound.

The crystal structure would be expected to be stabilized by various intermolecular interactions, including hydrogen bonds and van der Waals forces. The tosylate group, with its sulfonyl oxygens and aromatic ring, can participate in various non-covalent interactions, influencing the crystal packing. mdpi.comresearchgate.net

A representative set of crystallographic data that could be expected from an analysis of a tosylated cyclic ether is presented in the table below, based on the published data for 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone. mdpi.com

ParameterValue
Chemical FormulaC16H20O7S
Formula Weight356.39
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1234(2)
b (Å)12.3456(4)
c (Å)21.9876(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1664.5(1)
Z4
Temperature (K)130.0
Radiation typeMo Kα
Wavelength (Å)0.71073
Calculated Density (Mg/m³)1.421
Absorption Coefficient (mm⁻¹)0.23
F(000)752.0
Crystal Size (mm³)0.15 × 0.12 × 0.10
Data Collection Theta Range (°)3.1 to 26.0
Reflections Collected12345
Independent Reflections3280
R(int)0.025
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.042, wR₂ = 0.091
Absolute Structure Parameter (Flack x)0.02(4)

The data presented in the table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. The low value of the Flack parameter, in this representative case 0.02(4), would provide strong evidence for the correct assignment of the absolute configuration. mdpi.com Thus, X-ray crystallography serves as an indispensable tool in stereochemical analysis, offering definitive proof of molecular structure.

Theoretical and Computational Chemistry Studies of 4 Thp Butyltosylate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational preferences of molecules.

The tetrahydropyran (B127337) (THP) ring is a common structural motif in many organic compounds. Theoretical and experimental studies consistently show that the THP ring predominantly adopts a chair conformation, which minimizes torsional and steric strain. In the case of 4-Thp-butyltosylate, the substituent at the C-4 position is a butyltosylate group. To minimize 1,3-diaxial interactions, which are energetically unfavorable, this bulky substituent is expected to preferentially occupy the equatorial position on the chair conformer. This equatorial preference ensures maximum stability for the ring system. Computational studies on similarly substituted tetrahydropyran systems confirm that the chair conformation with the substituent in the equatorial position is the most stable state. researchgate.net

The tosylate (p-toluenesulfonate) group is a critical functional moiety, acting as an excellent leaving group in nucleophilic substitution reactions. Its geometry has been well-characterized through both crystallographic and computational methods. While specific data for this compound is not available, analysis of closely related structures, such as 4-methylanilinium p-toluenesulfonate, provides representative geometric parameters. DFT calculations on such model systems yield bond lengths and angles that are in close agreement with experimental X-ray diffraction data. researchgate.net

Below is a table of selected, representative bond lengths and angles for the p-toluenesulfonate group based on published crystallographic data for model compounds.

Bond/Angle Parameter Typical Value
Bond LengthS=O~1.44 Å
S-O (ester)~1.58 Å
S-C (aromatic)~1.76 Å
C-C (aromatic)~1.38 Å
Bond AngleO=S=O~120°
O=S-O (ester)~108°
O=S-C (aromatic)~107°
C-S-O (ester)~101°
Note: These values are representative and derived from crystallographic data of tosylate-containing compounds. researchgate.netiucr.org

Conformational Analysis of the Tetrahydropyran Ring

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of charge distribution are key computational approaches to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the tosylate group is strongly electron-withdrawing, which significantly lowers the energy of the LUMO. The LUMO is expected to be localized primarily on the tosylate group, specifically on the sulfur atom and the carbon atom to which the oxygen is attached. This makes the carbon atom of the butyl group attached to the tosylate highly electrophilic and susceptible to attack by a nucleophile (a species with a high-energy HOMO). The HOMO-LUMO gap for similar organic molecules containing sulfonate esters is typically in the range of 4-5 eV, indicating significant stability, yet with a LUMO that is accessible for reaction. irjweb.com

The table below presents typical FMO energy values for a model organic molecule calculated using DFT, illustrating the concept.

Orbital Parameter Illustrative Value (eV)
HOMOEnergy-6.30
LUMOEnergy-1.81
HOMO-LUMO GapΔE4.49
Note: These values are illustrative, based on DFT calculations (B3LYP/6-31G) for a representative heterocyclic compound to demonstrate the concept. irjweb.com

The distribution of electron density within this compound is highly polarized due to the presence of several electronegative oxygen atoms and the sulfonyl group. A Molecular Electrostatic Potential (MEP) map is a computational tool used to visualize the charge distribution on the molecule's surface. researchgate.net

For this compound, the MEP map would show a high concentration of negative potential (typically colored red) around the oxygen atoms of the sulfonate group and the oxygen within the tetrahydropyran ring. nih.govresearchgate.net Conversely, regions of positive potential (typically colored blue) would be located on the hydrogen atoms and, most importantly, on the carbon atom of the butyl group bonded to the tosylate's oxygen atom. This significant positive potential highlights the electrophilic nature of this carbon, making it the primary site for nucleophilic attack. The p-toluenesulfonate group acts as an effective leaving group precisely because it can stabilize the negative charge that develops as the C-O bond breaks.

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules. For this compound, MD simulations can provide profound insights into its conformational landscape and the nature of its interactions with other molecules, such as solvents or biological macromolecules. This technique models the atomic motions of a system over time by numerically solving Newton's equations of motion, offering a dynamic perspective that complements static computational methods.

The application of MD simulations to this compound would involve defining a force field, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. This force field accounts for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). Once the system is set up, typically by solvating a single molecule or a collection of this compound molecules in a chosen solvent, the simulation is run for a specified period, often on the order of nanoseconds to microseconds, to trace the trajectory of each atom.

A primary application of MD simulations for this compound is in the thorough exploration of its conformational space. The flexibility of the tetrahydropyran ring and the rotational freedom around the bonds connecting it to the tosylate group mean that the molecule can adopt various conformations. MD simulations can sample these different energy minima and the transition states between them, providing a statistical distribution of the conformers present at a given temperature. This is particularly useful for understanding which conformations are most likely to be present under specific experimental conditions.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, one can analyze the radial distribution functions to understand the structuring of solvent molecules around the solute. This can reveal specific hydrogen bonding patterns or other non-covalent interactions that influence the solubility and reactivity of the compound. For instance, simulations could elucidate how water molecules arrange themselves around the hydrophilic sulfonate group versus the more hydrophobic butyl and phenyl moieties.

In the context of drug design or materials science, MD simulations could also be employed to study the interaction of this compound with a target protein or a surface. By simulating the complex, one can identify key binding interactions, calculate the binding free energy, and observe the conformational changes that may occur upon binding. This information is critical for rational drug design and the development of new materials with tailored properties.

While specific MD simulation data for this compound is not widely published, the methodology remains a cornerstone of modern computational chemistry for elucidating the dynamic nature of such molecules.

Emerging Research Directions and Future Perspectives

Development of Novel Protecting Group Strategies for Butanol Derivatives

The tetrahydropyranyl (THP) ether is a classic and widely used protecting group for alcohols due to its stability under many conditions, including with organometallics, hydrides, and acylating reagents. organic-chemistry.org However, its introduction creates a new stereocenter, which can complicate product mixtures, and its removal typically requires acidic conditions. organic-chemistry.org Research into protecting groups for alcohols, including butanol derivatives, is focused on overcoming these limitations by developing groups with enhanced orthogonality, milder application/removal conditions, and unique reactivity.

Emerging strategies that could be applied to butanol derivatives include:

Photolabile Protecting Groups (PPGs): These groups can be removed by irradiation with light, often at a specific wavelength, offering a highly selective and non-invasive deprotection method. acs.orgrsc.org For instance, trityl-based PPGs have been developed that are cleaved efficiently with light, a process that could be fine-tuned for complex syntheses involving butanol. acs.org Recently, a silicon-based protecting group, benzoyldiisopropylchlorosilane (BDIPSCl), was introduced which can be cleaved with visible light, demonstrating high functional group tolerance. rsc.org

Silyl (B83357) Ethers: While silyl ethers like TBDMS and TIPS are well-established, new generations are being developed to refine stability and deprotection selectivity. numberanalytics.com The trimethylsilyl (B98337) xylyl (TIX) ether, for example, has been developed as a new protecting group for alcohols that shows noteworthy chemoselectivity upon deprotection. researchgate.net

Oxidatively Cleavable Groups: Groups like the p-phenylbenzyl (PPB) ether are being explored as alternatives to the common p-methoxybenzyl (PMB) ether. researchgate.net PPB ethers are more stable to acid but can be removed oxidatively with reagents like DDQ, providing another layer of orthogonality in a multi-step synthesis. researchgate.net

Protecting Group TypeIntroduction ConditionsDeprotection ConditionsKey AdvantagesReference(s)
Tetrahydropyranyl (THP) Ether Dihydropyran, acid catalyst (e.g., PTSA, Bi(OTf)₃)Acidic hydrolysis (e.g., aq. AcOH, HCl in MeOH)Stable to bases, organometallics, hydrides organic-chemistry.orgrsc.org
Photolabile Groups (e.g., o-nitrobenzyl, Trityl-based) Corresponding halide with baseUV or visible light irradiationMild, non-invasive removal; high spatial/temporal control acs.orgrsc.org
Advanced Silyl Ethers (e.g., TIX) Silyl halide/triflate with base (e.g., imidazole)Fluoride source (e.g., TBAF), specific acid/base conditionsTunable stability and selective removal numberanalytics.comresearchgate.net
Oxidatively Cleavable Ethers (e.g., PPB) PPB-Br with NaH; or PPB-trichloroacetimidate with TfOHOxidizing agents (e.g., DDQ, CAN)Orthogonal to acid- and base-labile groups researchgate.net

Exploration of Alternative Sulfonate Leaving Groups in THP-Functionalized Systems

The tosylate group is an excellent leaving group, far superior to the hydroxyl group it replaces, because its negative charge is well-stabilized by resonance. masterorganicchemistry.comchemistrysteps.com This makes compounds like 4-THP-butyltosylate valuable substrates for nucleophilic substitution and elimination reactions. However, the reactivity of the sulfonate ester can be precisely tuned by modifying the R group attached to the sulfonyl moiety. Research in this area focuses on creating a spectrum of sulfonate leaving groups with varying reactivity to match the specific requirements of a given transformation. nih.govfigshare.com

Key alternative sulfonate esters include:

Mesylates (OMs): Derived from methanesulfonyl chloride, mesylates are sterically smaller than tosylates and are also excellent leaving groups. Their smaller size can sometimes lead to faster reaction rates. masterorganicchemistry.comchemistrysteps.com

Triflates (OTf): Derived from trifluoromethanesulfonyl chloride or anhydride, triflates are among the best leaving groups known. The strong electron-withdrawing effect of the three fluorine atoms makes the triflate anion exceptionally stable. chemistrysteps.compearson.com This high reactivity is useful for reactions with poor nucleophiles or when forcing conditions are needed.

Brosylates (OBs) and Nosylates (ONs): These are derivatives of p-bromobenzenesulfonyl chloride and p-nitrobenzenesulfonyl chloride, respectively. The electron-withdrawing bromine or nitro groups make these better leaving groups than tosylate, providing reactivity intermediate between tosylates and triflates.

The choice of sulfonate leaving group allows chemists to control the reaction pathway. For example, in glycosylation chemistry, matching the electronics of the sulfonate leaving group with the reactivity of the glycosyl donor can dictate the stereochemical outcome, favoring SN2-like mechanisms. nih.govfigshare.compitt.eduacs.org This principle can be extended to systems like THP-butylsulfonates to achieve higher selectivity in substitution reactions.

Leaving GroupAbbreviationRelative ReactivityKey FeaturesReference(s)
Tosylate OTsGoodCommon, stable, crystalline derivatives masterorganicchemistry.comchemistrysteps.com
Mesylate OMsGoodSterically smaller than tosylate masterorganicchemistry.comchemistrysteps.com
Triflate OTfExcellentExtremely reactive, "super" leaving group chemistrysteps.compearson.com
Nosylate ONsVery GoodMore reactive than tosylate due to NO₂ groupN/A

Photochemical and Electrochemical Approaches to THP-butyltosylate Transformations

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods to drive reactions under mild conditions, often with unique selectivity not achievable through traditional thermal methods.

Photochemical Transformations: Light can be used to cleave protecting groups or to initiate radical reactions. The deprotection of THP ethers has been achieved via photolysis using catalysts like 1,5-dichloro-9,10-anthraquinone under visible light. rsc.org Furthermore, photocatalysis can enable C-H functionalization. For instance, a dual photo/hydrogen-atom transfer (HAT) catalysis strategy has been used to trigger reactions of ethers to form fused THP compounds. nsf.gov Such strategies could be envisioned for intramolecular cyclizations or intermolecular couplings starting from this compound.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method to perform redox reactions. Anodic oxidation or cathodic reduction can generate reactive intermediates with high precision. For example, the regioselective cleavage of aryl tosylates has been demonstrated via electrochemical reduction. acs.org More recently, electrochemical nickel-catalyzed cross-coupling reactions have been developed that successfully couple alkyl tosylates with alkyl halides. acs.org This method is powerful as it avoids the use of stoichiometric metallic reductants and allows for the selective coupling of two different sp³-hybridized centers. acs.org Applying this to this compound could enable its direct coupling with a wide range of alkyl halides, significantly streamlining the synthesis of complex carbon skeletons.

Flow Chemistry Applications for Scalable Synthesis and Reaction Discovery

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in a flask, offers significant advantages in terms of safety, scalability, and reaction control. mdpi.com The precise control over parameters like temperature, pressure, and residence time allows for the use of highly reactive intermediates that would be unmanageable in batch processing. researchgate.net

For a molecule like this compound, flow chemistry presents several opportunities:

Scalable Synthesis: The protection of the alcohol to form the THP ether and the subsequent tosylation could be telescoped into a continuous flow process. Machine-assisted syntheses using flow conditions have been shown to dramatically reduce reaction times for protecting group manipulations. nih.govresearchgate.net

Reaction Discovery and Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (e.g., different nucleophiles, catalysts, solvents) for reactions involving this compound, accelerating the discovery of new transformations. mdpi.com

Protecting-Group-Free Synthesis: By carefully controlling residence time to fractions of a second, flow reactors can generate reactive species that are used immediately before they can decompose or react with other functional groups in the molecule. researchgate.net This "flash chemistry" approach could potentially allow reactions on a tosylate-activated butanol without needing to protect the hydroxyl group at all, improving atom and step economy. researchgate.net

Integration of Machine Learning and AI in Predicting Reactivity and Optimizing Synthesis of Related Compounds

The intersection of data science and chemistry is creating a paradigm shift in how chemical research is conducted. beilstein-journals.orgchemrxiv.org Machine learning (ML) and artificial intelligence (AI) are powerful tools for navigating the vast, high-dimensional space of chemical reactions. beilstein-journals.orgvapourtec.com

For compounds related to this compound, ML and AI can be applied in several ways:

Predicting Reaction Outcomes: ML models, particularly neural networks, can be trained on large datasets of chemical reactions to predict outcomes like yield and selectivity. vapourtec.comsesjournal.com For a given reaction of this compound with a novel nucleophile, an ML model could predict the most promising conditions (solvent, temperature, catalyst), drastically reducing the amount of empirical trial-and-error needed. sesjournal.comucla.edu

Optimizing Reaction Conditions: When coupled with automated high-throughput experimentation (HTE) platforms, ML algorithms like Bayesian optimization can autonomously design and perform experiments to find the global optimum for a reaction in a fraction of the time required by human chemists. beilstein-journals.orgnih.gov This has been successfully applied to complex reactions like deoxyfluorination, where the interplay between substrate, reagent, and base is not easily decipherable by intuition alone. ucla.edu

Predicting Reactivity and Properties: ML models can predict fundamental chemical properties. For instance, models are being developed to predict the nucleophilicity and electrophilicity of molecules, which is central to understanding reactivity. researchgate.net Other models can predict physical properties like melting point, which was used to identify safer and more practical deoxyfluorination reagents from a virtual library. chemrxiv.org Such tools could be used to design novel sulfonate leaving groups with tailored reactivity for specific applications. soken.ac.jp

The integration of these computational tools promises to accelerate the discovery of new reactions and optimize the synthesis of valuable molecules, moving chemistry toward a more predictive and data-driven science. nih.gov

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-THP-Butyltosylate with high purity?

  • Methodological Answer : Follow a stepwise protocol:

  • Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of the tosyl group.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
  • Characterization : Validate purity via ¹H/¹³C NMR (δ 7.7–7.8 ppm for tosyl aromatic protons; δ 1.2–1.5 ppm for THP methylene groups) and HPLC (≥95% purity threshold) .
    • Key Consideration : Document all deviations (e.g., solvent traces, temperature fluctuations) in supplementary materials to ensure reproducibility .

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with literature values for analogous tosylate derivatives.
  • Error Analysis : Quantify instrument calibration errors (e.g., ±0.03 ppm for NMR) and solvent effects.
  • Contingency Steps : Repeat measurements under identical conditions; if discrepancies persist, re-isolate the compound or verify synthetic steps .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Variable Isolation : Test reactions with controlled nucleophiles (e.g., NaI, NaN₃) under varying temperatures (25–80°C) and solvent polarities (DMF vs. acetone).
  • Kinetic Analysis : Use in-situ IR or GC-MS to monitor tosylate depletion rates.
  • Mechanistic Probes : Introduce isotopic labeling (e.g., D₂O) to track oxygen participation in transition states .
    • Data Interpretation : Apply Eyring plots to distinguish SN1 vs. SN2 pathways based on entropy/enthalpy values .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes for this compound’s stability?

  • Methodological Answer :

  • Scenario 1 : If DFT simulations overestimate thermal stability (e.g., predicted decomposition T > 150°C vs. observed T = 120°C):
  • Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and include solvent models (COSMO).
  • Validate with DSC/TGA experiments under inert conditions .
  • Scenario 2 : If hydrolysis rates diverge from MD simulations:
  • Re-explicitly model explicit solvent molecules (≥50 H₂O molecules) and counterion effects.
  • Compare with pH-dependent kinetic studies .

Q. What strategies improve the reproducibility of this compound-based catalytic systems in asymmetric synthesis?

  • Methodological Answer :

  • Standardization : Pre-dry all reagents (molecular sieves) and calibrate glovebox O₂/H₂O levels (<1 ppm).
  • Catalyst Screening : Use a combinatorial approach with chiral ligands (BINAP, Salen) and metal precursors (Pd, Rh).
  • Data Reporting : Publish full crystallographic data (CCDC codes) and enantiomeric excess (ee) values via chiral HPLC .

Data Management & Analysis

Q. How should large datasets (e.g., kinetic profiles, spectral libraries) be structured for peer review?

  • Methodological Answer :

  • Raw Data : Archive in repositories like Zenodo or Figshare with DOI links.
  • Processed Data : Use interactive tables (e.g., HTML/Excel) highlighting outliers (±2σ thresholds).
  • Visualization : Embed heatmaps for reaction optimization trends or 3D molecular orbitals in supplementary files .

Q. What frameworks support robust statistical analysis of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (Hammett σ, steric bulk) with biological activity.
  • Validation : Use leave-one-out cross-validation (LOOCV) and report R²/Q² metrics.
  • Software Tools : Leverage Gaussian (DFT), PyMol (docking), and RStudio (statistics) .

Ethical & Reporting Standards

Q. What ethical guidelines apply when publishing negative/null results for this compound applications?

  • Methodological Answer :

  • Transparency : Disclose all experimental attempts, including failed catalysis or unstable intermediates.
  • Contextualization : Discuss how negative data inform mechanistic boundaries or synthetic limitations.
  • Journal Policies : Adhere to TOP Guidelines (Transparency and Openness Promotion) and FAIR Data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.